molecular formula C14H15N3O B1462634 1-(4-Aminophenyl)-3-benzylurea CAS No. 184177-11-5

1-(4-Aminophenyl)-3-benzylurea

Cat. No. B1462634
CAS RN: 184177-11-5
M. Wt: 241.29 g/mol
InChI Key: UJMYUXHQDCKVEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Aminophenyl)-3-benzylurea, also known as 4-APB or benzylurea, is a synthetic compound that is used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 246.3 g/mol and a melting point of 167-169°C. 4-APB is a derivative of aminophenol and is used as a research chemical due to its ability to interact with several important biochemical pathways. In

Scientific Research Applications

Catalysis and Synthesis

A class of bifunctional catalysts bearing a thiourea moiety and an amino group on a chiral scaffold demonstrated high efficiency for the asymmetric Michael reaction of 1,3-dicarbonyl compounds to nitroolefins. These catalysts facilitated the synthesis of compounds with high enantio- and diastereoselectivity, highlighting their potential in creating chiral centers for pharmaceutical applications (Okino et al., 2005).

Material Science

In material science, thiourea derivatives have been explored for their unique properties. For example, substituted benzoylthiourea derivatives were synthesized and characterized, revealing insights into their structural, vibrational, and electronic characteristics through X-Ray, spectroscopy, and quantum chemical calculations. These studies are fundamental for understanding the properties of such compounds and their potential applications in various fields, including optoelectronics and sensors (Abosadiya et al., 2019).

Biological Evaluation

Thiourea derivatives have also been subjected to theoretical and experimental investigations for their biological activities. For instance, thiourea derivatives synthesized from aryl amines were evaluated for their anti-radical scavenger properties and enzyme inhibition capabilities. Such studies are crucial for the development of new pharmaceuticals and therapeutic agents, showcasing the versatility of thiourea derivatives in contributing to medicinal chemistry (Raza et al., 2022).

Drug Development

In the context of drug development, the synthesis and evaluation of amino acid prodrugs of novel antitumor 2-(4-aminophenyl)benzothiazoles have been studied. These compounds have shown potent antitumor properties, highlighting the potential of modifying the chemical structure of 1-(4-Aminophenyl)-3-benzylurea derivatives for therapeutic applications. The development of water-soluble, chemically stable prodrugs demonstrates the adaptability of these compounds in overcoming the limitations posed by drug lipophilicity (Bradshaw et al., 2002).

properties

IUPAC Name

1-(4-aminophenyl)-3-benzylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c15-12-6-8-13(9-7-12)17-14(18)16-10-11-4-2-1-3-5-11/h1-9H,10,15H2,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMYUXHQDCKVEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminophenyl)-3-benzylurea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Aminophenyl)-3-benzylurea
Reactant of Route 2
Reactant of Route 2
1-(4-Aminophenyl)-3-benzylurea
Reactant of Route 3
Reactant of Route 3
1-(4-Aminophenyl)-3-benzylurea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(4-Aminophenyl)-3-benzylurea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(4-Aminophenyl)-3-benzylurea
Reactant of Route 6
Reactant of Route 6
1-(4-Aminophenyl)-3-benzylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.